molecular formula C18H17N3O7 B554433 Z-Asn-onp CAS No. 3256-57-3

Z-Asn-onp

Cat. No. B554433
CAS RN: 3256-57-3
M. Wt: 387,34 g/mole
InChI Key: YLWIFNIVONXXMG-HNNXBMFYSA-N
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Description

Z-Asn-onp, also known as N-alpha-Z-L-asparagine 4-nitrophenyl ester, is a chemical compound with the molecular formula C18H17N3O7 and a molecular weight of 387.34 . It is an intermediate used in the synthesis of polyamine amide spider toxin NSTX-3, a potent glutamate receptor antagonist with potential as a neuroprotective agent .


Synthesis Analysis

Z-Asn-onp can be synthesized using N-Benzyloxycarbonyl-L-asparagine as a raw material . The synthesis involves reaction conditions with N,N-dimethyl-formamide and dicyclohexyl-carbodiimide .


Molecular Structure Analysis

The molecular structure of Z-Asn-onp consists of 18 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 7 oxygen atoms . The average mass is 387.344 Da and the mono-isotopic mass is 387.106659 Da .


Physical And Chemical Properties Analysis

Z-Asn-onp is a white to off-white powder . It has a predicted boiling point of 688.3±55.0 °C and a density of 1.387 . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Amyloid Catalyst Selectivity : A study found that in the presence of Zn2+, an amyloid-forming peptide showed enhanced selectivity for hydrophobic p-nitrophenyl ester substrates, including hydrophobic substrates like Z-L-Phe-ONp, during self-assembly. This suggests potential applications in designing catalysts with specific substrate affinities (Heier, Mikolajczak, Böttcher, & Koksch, 2017).

  • Zinc-Finger Nucleases in Genome Engineering : Zinc-finger nucleases (ZFNs) are tools for genetic modifications and have a wide range of applications in genetic analysis and manipulation. Their use in inducing DNA double-strand breaks stimulates repair mechanisms at specific genomic locations, highlighting their role in therapeutic and research settings (Gaj, Gersbach, & Barbas, 2013).

  • Bioleaching Remediation of Heavy Metals : A study involving Burkholderia sp. Z-90 explored bioleaching as a method to remove heavy metals from contaminated soils. This process, which uses microorganisms, could be relevant in contexts where heavy metal contamination is a concern, possibly involving compounds like Z-Asn-ONp (Yang, Zhang, Chai, Wang, Liu, & Xiao, 2016).

  • Zn-Peptidase Superfamily : Research on the Zn-dependent carboxypeptidases (ZnCP) and their relation to other enzymes in the Zn-peptidase superfamily can provide insights into the enzymatic activity and interactions of compounds like Z-Asn-ONp, especially in the context of peptide bond cleavage (Makarova & Grishin, 1999).

  • DNA-Binding Specificity of ZFNs : Another study emphasized the importance of DNA-binding specificity in the activity and toxicity of zinc-finger nucleases. This is relevant for understanding the interaction dynamics of Zn-based compounds with genetic material, which could potentially involve Z-Asn-ONp (Cornu et al., 2008).

  • Role of Zinc Ions in Cellular Processes : Research on the role of zinc ions in various cellular processes, such as in the context of ricin-induced apoptosis, can offer insights into the biochemical and cellular pathways that might be influenced by compounds like Z-Asn-ONp (Tamura, Sadakata, Oda, & Muramatsu, 2002).

Safety And Hazards

Z-Asn-onp is intended for research and development use only and is not for medicinal, household, or other use . During handling, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

While specific future directions for Z-Asn-onp are not mentioned in the available resources, its use as an intermediate in the synthesis of polyamine amide spider toxin NSTX-3 suggests potential applications in neuroprotective treatments .

properties

IUPAC Name

(4-nitrophenyl) (2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O7/c19-16(22)10-15(20-18(24)27-11-12-4-2-1-3-5-12)17(23)28-14-8-6-13(7-9-14)21(25)26/h1-9,15H,10-11H2,(H2,19,22)(H,20,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWIFNIVONXXMG-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Asn-onp

CAS RN

3256-57-3
Record name N2-[(Phenylmethoxy)carbonyl]-L-asparagine 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3256-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-nitrophenyl N2-[(benzyloxy)carbonyl]-L-asparaginate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.867
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
M Sakurai, S HIGASHIDA, M SUGANO… - Chemical and …, 1993 - jstage.jst.go.jp
… Removal of the Boo and isopropylidene groups with 4N hydrogen chloride in dioxane and coupling with Z—Asn—ONp afforded the desired compound 6a (Chart 2). The other …
Number of citations: 19 www.jstage.jst.go.jp
T Mimoto, J IMAI, S TANAKA, N HATTORI… - Chemical and …, 1991 - jstage.jst.go.jp
… After the coupling reaction of Z-Asn-ONp at the last stage, pure GS was obtained readily. Compound 6A was prepared by the same procedure. The protease inhibitory activities of HMC …
Number of citations: 104 www.jstage.jst.go.jp
L Kisfaludy, I Schon, M Renyei… - Journal of the American …, 1975 - ACS Publications
(5) This carbonyl band has satellites at 1808 and 1851 cm-1, and several of the other adducts have a single close-lying satellite band. In all of the bridge carbonyl-containing products in …
Number of citations: 18 pubs.acs.org
M Bodanszky, A Bodanszky - International Journal of Peptide …, 1984 - Wiley Online Library
… A solution of this material in dimethylformamide was treated in the presence of diisopropylethylamine (14) and 1-hydroxybenzotriazole (15-17) with ZAsn-ONp (1 8) for 1 h at room …
Number of citations: 30 onlinelibrary.wiley.com
P Dreyfuss - Journal of Medicinal Chemistry, 1974 - ACS Publications
… dissolved in DMF (5.0 ml) and treatedwith Et3N (0.8 ml) until basic and then with Z-Asn-ONP® (1.16 g, 3.0 mmol). Thenext day the solvent was …
Number of citations: 19 pubs.acs.org
EC Jorgensen, GC Windridge… - Journal of Medicinal …, 1973 - ACS Publications
… After neutralization, the heptapeptide-polymer was shaken for 4 days with 700 mg (1.8mmol) of Z-Asn-ONp in 7 ml of purified DMF.16 The polymer was washed with DMF (3 X 10 ml), …
Number of citations: 7 pubs.acs.org
S Hase, S Sakakibara, M Wahrenberg… - Journal of Medicinal …, 1972 - ACS Publications
Synthesis and biological properties are reported of an analog of oxytocin, in which the cysteine residues in positions 1 and 6 are replaced by ß-alanine and aspartic acid residues, …
Number of citations: 4 pubs.acs.org
S OKUSADA, K KAWASAKI… - Chemical and …, 1985 - jstage.jst.go.jp
… Z—Asn—Gln—Glu(0le)—Gln—Val—Ole Z—Asn~ONp“’ (358 mg) was added to a solution of H—Gln— G1u(Ole)—Gln—Val—Ole ~ TFA (prepared from 627 mg of pMZ—Gln—Glu(Ole)£…
Number of citations: 5 www.jstage.jst.go.jp
ER Stimson, GT Montelione, YC Meinwald… - Biochemistry, 1982 - ACS Publications
Evelyn R. Stimson, Gaetano T. Montelione,* Yvonne C. Meinwald, Rainer KE Rudolph, 8 and Harold A. Scheraga* abstract: In a preliminary attempt to acquiredirect spec-troscopic …
Number of citations: 42 pubs.acs.org
S Hase, S Sakakibara, M Wahrenburg… - Journal of the …, 1972 - ACS Publications
Analogs of lysine-vasopressin, lysine-vasotocin, arginine-vasopressin, and arginine-vasotocin in which the terminal amino group and the disulfide group have been replaced, …
Number of citations: 44 pubs.acs.org

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